molecular formula C25H21NO3 B11590632 (4Z)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-3-(4-methylphenyl)-1,2-oxazol-5(4H)-one

(4Z)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-3-(4-methylphenyl)-1,2-oxazol-5(4H)-one

Cat. No.: B11590632
M. Wt: 383.4 g/mol
InChI Key: LQTMPUARJMITAW-JCMHNJIXSA-N
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Description

(4Z)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-3-(4-methylphenyl)-1,2-oxazol-5(4H)-one is a complex organic compound that belongs to the class of oxazolone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-3-(4-methylphenyl)-1,2-oxazol-5(4H)-one typically involves a multi-step process. One common method includes the condensation of 4-methylbenzylamine with 2-hydroxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 4-methylphenyl isocyanate under controlled conditions to yield the desired oxazolone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-3-(4-methylphenyl)-1,2-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylidene moiety, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-3-(4-methylphenyl)-1,2-oxazol-5(4H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its potential as a ligand. It can also serve as a probe in biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Researchers investigate its interactions with biological targets to develop new drugs.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4Z)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-3-(4-methylphenyl)-1,2-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity.

    Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical syntheses.

    Diketene: A reactive intermediate used in the production of acetoacetic esters.

Uniqueness

What sets (4Z)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-3-(4-methylphenyl)-1,2-oxazol-5(4H)-one apart is its specific structure, which combines the properties of oxazolones with the reactivity of benzylidene and methylphenyl groups. This unique combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C25H21NO3

Molecular Weight

383.4 g/mol

IUPAC Name

(4Z)-3-(4-methylphenyl)-4-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-1,2-oxazol-5-one

InChI

InChI=1S/C25H21NO3/c1-17-7-11-19(12-8-17)16-28-23-6-4-3-5-21(23)15-22-24(26-29-25(22)27)20-13-9-18(2)10-14-20/h3-15H,16H2,1-2H3/b22-15-

InChI Key

LQTMPUARJMITAW-JCMHNJIXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2/C=C\3/C(=NOC3=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=NOC3=O)C4=CC=C(C=C4)C

Origin of Product

United States

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